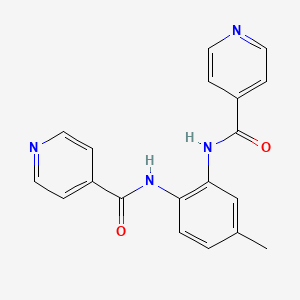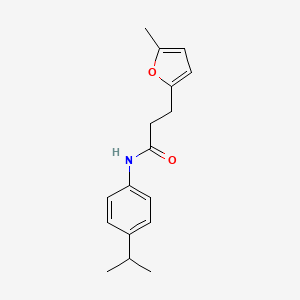![molecular formula C17H18N2O2S B5719221 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as DTCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTCM is a thioamide derivative that has been synthesized through a multi-step process, and its unique structure makes it an interesting compound for further investigation.
科学的研究の応用
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been investigated for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may be a potential anti-cancer agent. Additionally, this compound has been investigated for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases.
作用機序
The mechanism of action of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways that regulate cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and inflammation, and it has been suggested that this compound may have potential therapeutic applications in cancer and inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising compound for further investigation. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further investigation into the mechanism of action of this compound may provide insights into its potential therapeutic applications. Finally, more studies are needed to investigate the potential side effects of this compound and its safety in humans.
合成法
The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves a multi-step process that includes the reaction of 2,5-dimethylaniline with carbon disulfide to form 2,5-dimethylphenyl isothiocyanate. This intermediate compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to produce this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been developed to produce this compound in large quantities.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-5-12(2)15(10-11)18-17(22)19-16(20)13-6-8-14(21-3)9-7-13/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKDFPQCQRKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)

